molecular formula C27H27ClN2O6S B11473445 1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide

1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide

Cat. No.: B11473445
M. Wt: 543.0 g/mol
InChI Key: YDCSJQJDRTXEAI-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethoxyisoquinolinyl group, and a dimethoxyphenyl group, all connected through a methanesulfonamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chlorophenyl, dimethoxyisoquinolinyl, and dimethoxyphenyl groups. These core structures are then linked through a series of reactions involving sulfonamide formation.

Common reagents used in the synthesis include chlorinating agents, methanesulfonyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound may be used in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)methyl]methanesulfonamide
  • 1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide
  • 1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]ethanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to interact with a broader range of molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H27ClN2O6S

Molecular Weight

543.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]methanesulfonamide

InChI

InChI=1S/C27H27ClN2O6S/c1-33-22-10-9-18(14-23(22)34-2)26(30-37(31,32)16-19-7-5-6-8-21(19)28)27-20-15-25(36-4)24(35-3)13-17(20)11-12-29-27/h5-15,26,30H,16H2,1-4H3

InChI Key

YDCSJQJDRTXEAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NS(=O)(=O)CC4=CC=CC=C4Cl)OC

Origin of Product

United States

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